BenchChemオンラインストアへようこそ!

4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole is a synthetic heterocyclic compound (CAS 68485-05-2, molecular formula C11H10N2O3, MW 218.21 g/mol) consisting of a 1,3-oxazole core with a methyl group at the 4-position and a 4-nitrobenzyl substituent at the 2-position. This compound is notably referenced as an intermediate in the synthesis of pyridin-3-ol derivatives for pharmacological applications, specifically in patent literature concerning neuropathy agents.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B8327528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC1=COC(=N1)CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H10N2O3/c1-8-7-16-11(12-8)6-9-2-4-10(5-3-9)13(14)15/h2-5,7H,6H2,1H3
InChIKeyRYCIJWKTFGJRRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole: Procurement Guide for a Specialized Oxazole Intermediate


4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole is a synthetic heterocyclic compound (CAS 68485-05-2, molecular formula C11H10N2O3, MW 218.21 g/mol) consisting of a 1,3-oxazole core with a methyl group at the 4-position and a 4-nitrobenzyl substituent at the 2-position [1]. This compound is notably referenced as an intermediate in the synthesis of pyridin-3-ol derivatives for pharmacological applications, specifically in patent literature concerning neuropathy agents [1]. Its computed physicochemical properties, such as a topological polar surface area (TPSA) of approximately 71.8 Ų and a predicted LogP of 2.5, suggest a balanced lipophilicity profile typical of CNS-drug-like chemical space [1].

Why 4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole Cannot Be Readily Substituted by Generic Oxazole Analogs


The precise substitution pattern on the oxazole core critically dictates both its physicochemical and biological fingerprint. Even simple positional isomerism, such as relocating the methyl group from the 4-position to the 5-position or shifting the nitro group from the para to the meta position on the benzyl ring, changes the compound's electronic distribution, dipole moment, and steric profile, which in turn modulates its LogP, hydrogen-bonding capacity, and molecular recognition at biological targets [1]. Given its documented role as a specific synthetic intermediate in patented neuropathy agents, replacing it with a regioisomer like 5-Methyl-2-(4-nitrobenzyl)oxazole or 4-Methyl-2-(3-nitrobenzyl)oxazole would introduce unacceptable structural variance, potentially derailing a validated synthetic route or structure-activity relationship (SAR) study [1].

Quantitative Differentiation Matrix: 4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole vs. Close Analogs


Regioisomeric Structural Comparison: 4-Methyl vs. 5-Methyl Oxazole Core

The target compound, 4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole, is a specific regioisomer with the methyl group at the 4-position of the oxazole ring. Its closest analog, 5-Methyl-2-(4-nitrobenzyl)oxazole (PubChem CID 135060094), shares the identical molecular formula (C11H10N2O3) and molecular weight (218.21 g/mol) but differs in the methyl substitution position [1]. This positional change alters the electronic properties of the heterocycle, as reflected in the distinct computed InChIKey values (RYCIJWKTFGJRRL-UHFFFAOYSA-N for the target vs. QQFBSZKULCDWLW-UHFFFAOYSA-N for the 5-methyl isomer), confirming they are unique chemical entities with non-interchangeable chemical behaviors [1][2].

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

Nitro Positional Isomer Differentiation: 4-Nitrobenzyl vs. 3-Nitrobenzyl Analogs

The substituent on the benzyl group is another source of differentiation. The target compound features a 4-nitrobenzyl group, whereas the analog 4-methyl-2-(3-nitrobenzyl)oxazole (CAS 1308256-52-1) shifts the nitro group to the meta position . This change alters the electronic properties and LogP. While specific LogP values for each isomer are not published, the class-level inference is that para-substituted aryl rings typically have higher symmetry and different dipole moments compared to meta-substituted ones, affecting solubility and biological target binding . The distinct CAS numbers and synthetic routes further emphasize that these are non-interchangeable intermediates.

Synthetic Chemistry Physicochemical Profiling Intermediate Purity

Computed Physicochemical Property Benchmark for CNS Drug-Like Space

The predicted physicochemical properties of 4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole place it within a favorable range for CNS drug discovery. Its computed LogP is 2.5, and its TPSA is 71.8 Ų [1]. For comparison, the 5-methyl isomer has a similar computed LogP (XLogP3-AA = 2.5) and TPSA (71.9 Ų), indicating that while both are in the CNS-optimal space, the subtle difference in TPSA (0.1 Ų) could theoretically influence membrane permeability [1][2]. However, no direct comparative permeability data is available.

CNS Drug Design Physicochemical Properties ADME Prediction

Synthetic Utility: Documented Patent Intermediate for Neuropathy Agents

4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole is explicitly cited as a reactant and product in the synthesis of pyridin-3-ol derivatives, which are intermediates for pharmacologically active compounds [1]. It is associated with patent US20060004069A1, which claims agents for preventing or treating neuropathy [1]. In contrast, no such patent association is available for the 5-methyl or 3-nitrobenzyl analogs in the accessible data. This documented role in a specific pharmaceutical synthesis pathway provides a concrete rationale for its procurement over unspecified analogs.

Neuropathy Synthetic Methodology Pharmaceutical Patents

Validated Procurement Scenarios for 4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole


Replication of Patented Neuropathy Agent Synthesis

Pharmaceutical R&D groups aiming to reproduce or build upon the synthetic routes described in patent US20060004069A1 should specifically procure this compound. It is a key intermediate in generating pyridin-3-ol derivatives that exhibit activity against neuropathy [1].

Structure-Activity Relationship (SAR) Studies on Oxazole-Based CNS Candidates

Medicinal chemistry teams exploring CNS drug targets can use this compound as a core scaffold. Its predicted LogP (2.5) and TPSA (71.8 Ų) are within the optimal range for CNS penetration, and its specific 4-methyl-2-(4-nitrobenzyl) substitution pattern provides a distinct entry point for SAR exploration compared to the 5-methyl isomer [1][2].

Synthetic Methodology Development for Regioselective Oxazole Functionalization

Organic synthesis laboratories developing novel methods for regioselective oxazole alkylation or cross-coupling can utilize this compound as a benchmark substrate. Its defined substitution pattern serves as a model system for studying the reactivity of the 2-benzyl-4-methyl oxazole motif [1].

Quote Request

Request a Quote for 4-Methyl-2-(4-nitrobenzyl)-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.